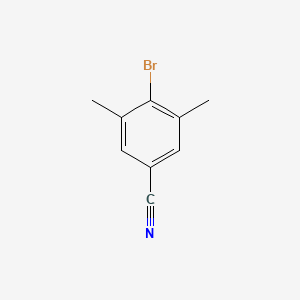
1-(1-Pyrrolidinyl)-1-éthanone, 2-bromo-
Vue d'ensemble
Description
2-Bromo-1-(1-pyrrolidinyl)-1-ethanone is an organic compound that features a bromine atom attached to an ethanone group, which is further bonded to a pyrrolidine ring
Applications De Recherche Scientifique
2-Bromo-1-(1-pyrrolidinyl)-1-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone typically involves the bromination of 1-(1-pyrrolidinyl)-1-ethanone. One common method is to react 1-(1-pyrrolidinyl)-1-ethanone with bromine in the presence of a solvent like acetic acid. The reaction is usually carried out at room temperature to ensure controlled bromination.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(1-pyrrolidinyl)-1-ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The carbonyl group can be reduced to an alcohol.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents like water or ethanol.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used, usually in acidic conditions.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 1-(1-pyrrolidinyl)-1-ethanol when using hydroxide.
Reduction: The major product is 2-bromo-1-(1-pyrrolidinyl)ethanol.
Oxidation: The major product is 2-bromo-1-(1-pyrrolidinyl)ethanoic acid.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone involves its interaction with nucleophiles due to the presence of the bromine atom, which is a good leaving group. This makes the compound reactive in substitution reactions. The carbonyl group also makes it susceptible to reduction and oxidation reactions, allowing it to participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Pyrrolidinyl)-1-ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(1-pyrrolidinyl)-1-ethanone: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes.
2-Iodo-1-(1-pyrrolidinyl)-1-ethanone: Contains an iodine atom, making it more reactive in substitution reactions compared to the bromine analogue.
Uniqueness
2-Bromo-1-(1-pyrrolidinyl)-1-ethanone is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications.
Propriétés
IUPAC Name |
2-bromo-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c7-5-6(9)8-3-1-2-4-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHXSIXITGVYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455380 | |
| Record name | Bromoacetylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90892-09-4 | |
| Record name | Bromoacetylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Bromoacetyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
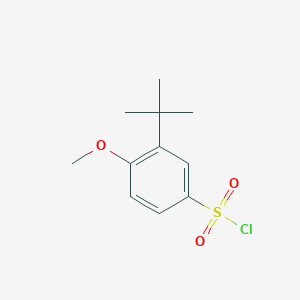

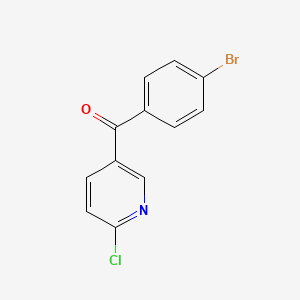
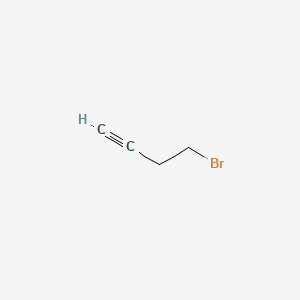
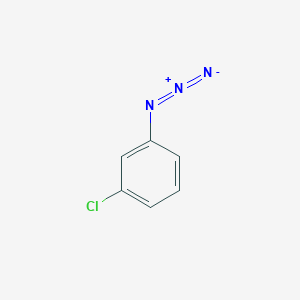
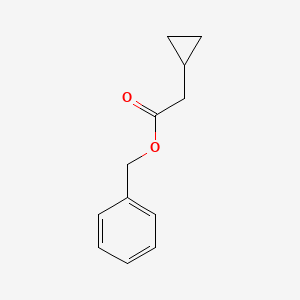
![Magnesium, bromo[(trimethylsilyl)methyl]-](/img/structure/B1278897.png)
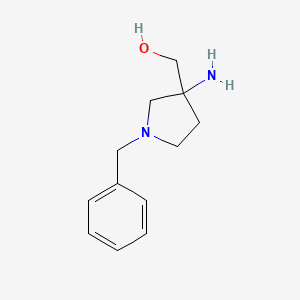
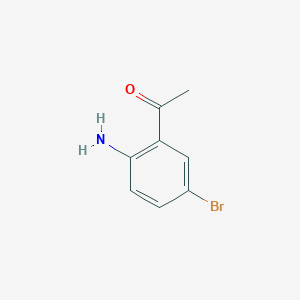
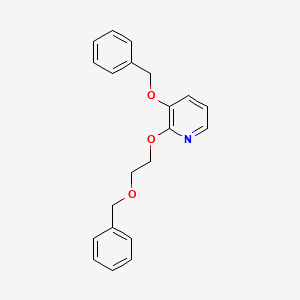
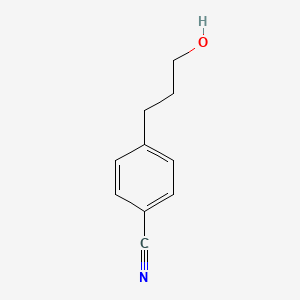
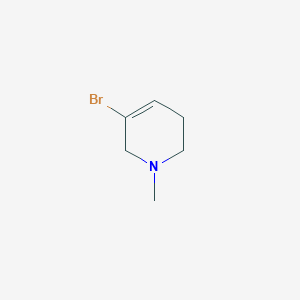
![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)
